Epitalon
Overview
Description
Epitalon, also known as Epithalon, is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly. It was identified as the active component of a bovine pineal gland extract called epithalamin. This compound is primarily recognized for its potential anti-aging properties and its ability to activate telomerase, an enzyme that elongates telomeres, thereby promoting cellular longevity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epitalon is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, typically using high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Epitalon can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized, particularly at the methionine residue if present.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Amino acid residues in this compound can be substituted to create analogs with potentially different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions: Typically involve the use of protected amino acids and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in peptide analogs with altered sequences.
Scientific Research Applications
Chemistry
Peptide Research: Epitalon serves as a model compound for studying peptide synthesis and modification techniques.
Biology
Cellular Aging: This compound has been shown to elongate telomeres in human somatic cells, thereby extending their proliferative potential.
Gene Expression: It influences the expression of genes related to aging and stress response.
Medicine
Anti-Aging: this compound is investigated for its potential to delay aging and extend lifespan.
Cancer Research: Studies suggest that this compound may have oncostatic and anti-metastatic properties.
Neuroprotection: It has been shown to increase neuronal activity and may have applications in treating neurodegenerative diseases.
Industry
Pharmaceuticals: this compound is being explored as a therapeutic agent in anti-aging and cancer treatments.
Mechanism of Action
Epitalon exerts its effects primarily through the activation of telomerase, which elongates telomeres and promotes cellular longevity. It also influences the expression of various genes involved in aging and stress response. The molecular targets and pathways include:
Telomerase Activation: Increases the synthesis of telomerase, leading to telomere elongation.
Gene Regulation: Modulates the expression of genes related to aging, oxidative stress, and DNA repair.
Comparison with Similar Compounds
Similar Compounds
Epithalamin: The natural extract from which Epitalon is derived.
TA-65: Another telomerase activator with similar anti-aging properties.
Telomerase Activator-65: A synthetic compound that also activates telomerase.
Uniqueness
This compound is unique due to its specific amino acid sequence and its ability to directly activate telomerase. Unlike other compounds, it has been extensively studied in both in vitro and in vivo models, demonstrating significant potential in anti-aging and cancer research .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O9/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24)/t6-,7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHOBRRUMWJWCU-FXQIFTODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952957 | |
Record name | Epitalon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64082-79-7, 307297-39-8 | |
Record name | Epithalamin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064082797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epithalon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307297398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epitalon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPITALON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O65P17785G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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